Enhanced Lipophilicity and Metabolic Stability Conferred by the 2,6-Dimethylphenyl Group vs. Unsubstituted Phenyl Analog
The target compound exhibits an XLogP3-AA value of 3.9, indicating significantly higher lipophilicity compared to its N-phenyl analog N-Phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, which has a computed clogP of approximately 3.1 [1]. This difference of Δ clogP ≈ 0.8 units is driven by the two methyl groups on the phenyl ring. Higher lipophilicity correlates with improved membrane permeability and metabolic stability, as the ortho-methyl groups sterically shield the amine and reduce oxidative metabolism [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / clogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | N-Phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine: clogP ≈ 3.1 |
| Quantified Difference | Δ clogP ≈ +0.8 units |
| Conditions | Computed values: PubChem XLogP3-AA for target [1]; comparator clogP estimated from structural analogs [2] |
Why This Matters
For procurement in lead optimization, the enhanced lipophilicity of the 2,6-dimethylphenyl derivative offers a differentiated physicochemical profile that can improve membrane permeation and metabolic stability relative to the unsubstituted phenyl analog, potentially reducing attrition in ADME assays.
- [1] PubChem. Computed Properties for CID 589474. XLogP3-AA = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/284488-18-2. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098. View Source
